tert-butyl-[2-[(4-iodophenoxy)methyl]prop-2-enoxy]-dimethylsilane
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Overview
Description
tert-butyl-[2-[(4-iodophenoxy)methyl]prop-2-enoxy]-dimethylsilane is an organosilicon compound that features a tert-butyl group, an iodophenoxy moiety, and a dimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl({2-[(4-iodophenoxy)methyl]-2-propenyl}oxy)dimethylsilane typically involves the reaction of tert-butyl(chloro)dimethylsilane with 4-iodophenol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the iodophenoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-butyl-[2-[(4-iodophenoxy)methyl]prop-2-enoxy]-dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate as a base.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
Scientific Research Applications
tert-butyl-[2-[(4-iodophenoxy)methyl]prop-2-enoxy]-dimethylsilane has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of tert-butyl({2-[(4-iodophenoxy)methyl]-2-propenyl}oxy)dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodophenoxy group can act as a leaving group in substitution reactions, while the dimethylsilane group can stabilize intermediates in coupling reactions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl(4-iodobutoxy)dimethylsilane
- tert-Butyl(2-iodoethoxy)dimethylsilane
- (4-iodophenoxy)(tert-butyl)dimethylsilane
Uniqueness
tert-butyl-[2-[(4-iodophenoxy)methyl]prop-2-enoxy]-dimethylsilane is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industrial applications .
Properties
Molecular Formula |
C16H25IO2Si |
---|---|
Molecular Weight |
404.36 g/mol |
IUPAC Name |
tert-butyl-[2-[(4-iodophenoxy)methyl]prop-2-enoxy]-dimethylsilane |
InChI |
InChI=1S/C16H25IO2Si/c1-13(12-19-20(5,6)16(2,3)4)11-18-15-9-7-14(17)8-10-15/h7-10H,1,11-12H2,2-6H3 |
InChI Key |
COSNXFTZPXVJNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(=C)COC1=CC=C(C=C1)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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